

O-(4-Nitrophenyl)hydroxylamine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **O-(4-Nitrophenyl)hydroxylamine**

Cat. No.: **B1317035**

[Get Quote](#)

A-Technical-Guide-to-O-(4-Nitrophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **O-(4-Nitrophenyl)hydroxylamine**, a key reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and a key reaction, outlines safety and handling procedures, and discusses its role as a versatile building block in the creation of complex organic molecules.

Chemical and Physical Properties

O-(4-Nitrophenyl)hydroxylamine, identified by the CAS Number 33543-55-4, is a pale yellow solid at room temperature.^[1] It is a crucial intermediate for synthetic chemists, valued for its reactivity in forming new chemical bonds.^[1]

Quantitative Data

The key quantitative properties of **O-(4-Nitrophenyl)hydroxylamine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	33543-55-4	[2] [3]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[2]
Molecular Weight	154.12 g/mol	[2] [4]
Melting Point	126-127 °C	[1]
Purity	Typically >98%	[3]
Physical Form	Solid	
Appearance	White to pale yellow	[1]
Storage Temperature	2-8 °C (Refrigerator)	

Synthesis of O-(4-Nitrophenyl)hydroxylamine

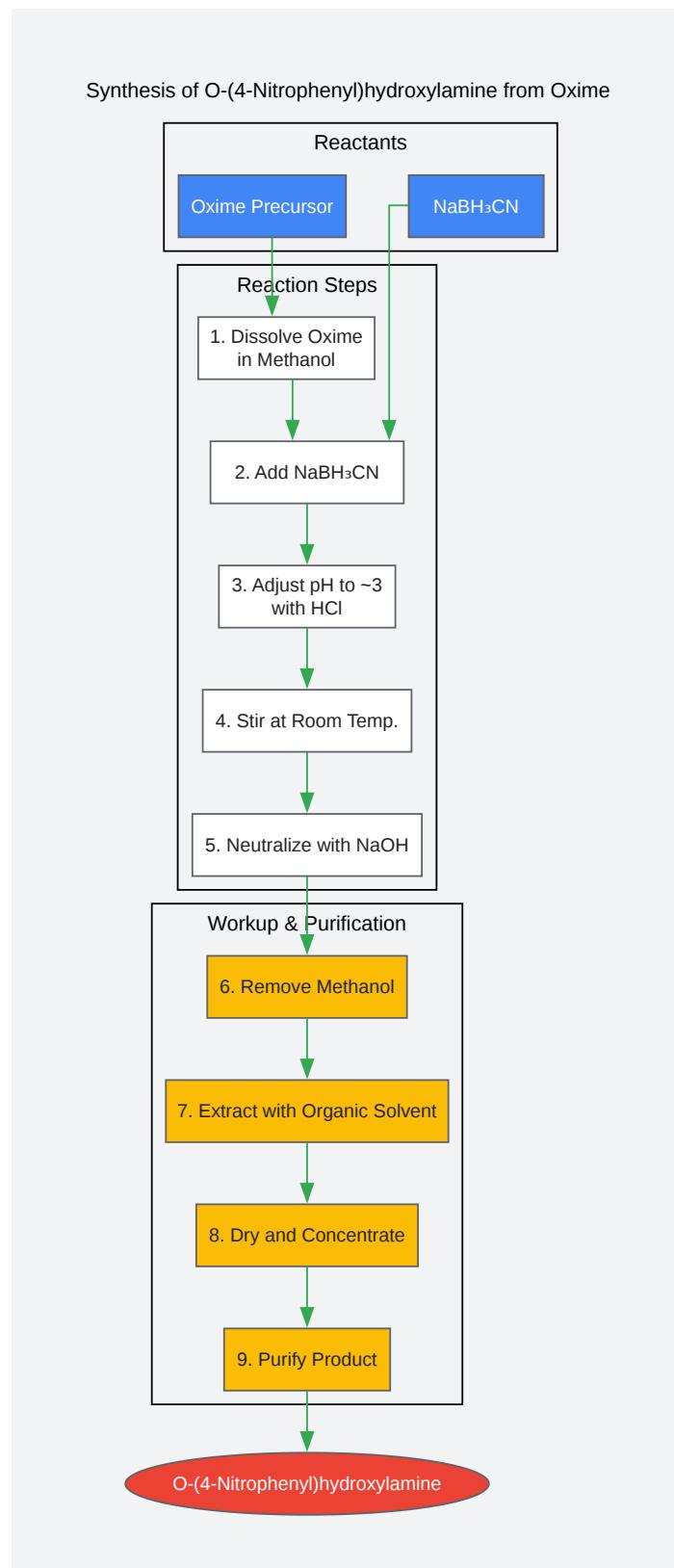
A common and effective method for the synthesis of **O-(4-Nitrophenyl)hydroxylamine** and its derivatives is through the reduction of the corresponding oximes.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Synthesis from an Oxime Precursor

This protocol is adapted from a general method for the synthesis of **O-(4-nitrophenyl)hydroxylamines** from their respective oximes.[\[5\]](#)[\[6\]](#)

Materials:

- Appropriate oxime precursor
- Sodium cyanoborohydride (NaBH₃CN)
- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)


- Standard laboratory glassware
- Magnetic stirrer
- pH meter

Procedure:

- Dissolve the starting oxime in methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium cyanoborohydride (NaBH_3CN) in methanol to the cooled oxime solution.
- Carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of hydrochloric acid. Monitor the pH closely.
- Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with a solution of sodium hydroxide.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **O-(4-Nitrophenyl)hydroxylamine** by recrystallization or column chromatography.

The synthesis yields for this type of reaction are typically in the range of 65-75%.[\[5\]](#)[\[6\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **O-(4-Nitrophenyl)hydroxylamine**.

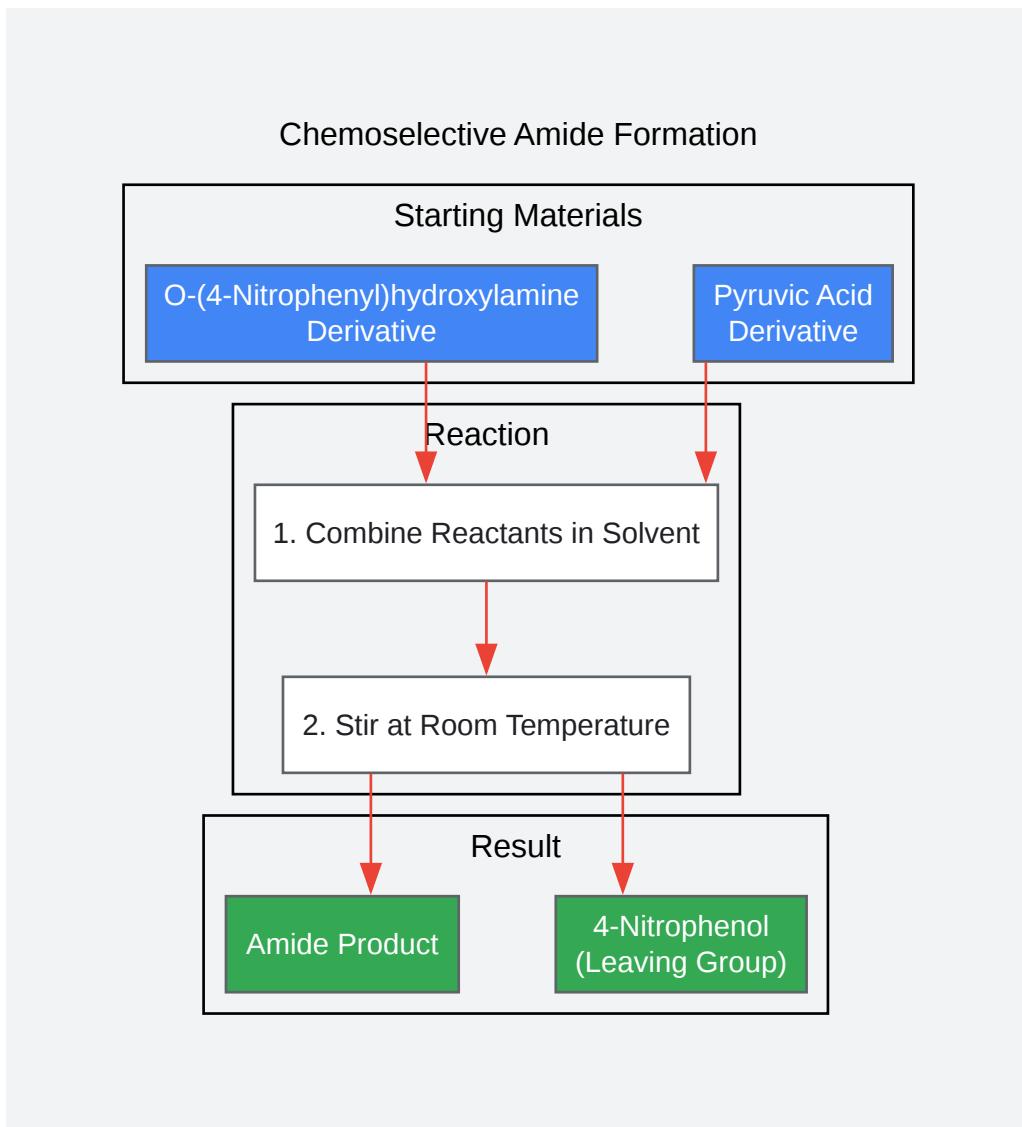
Application in Chemoselective Amide Formation

O-(4-Nitrophenyl)hydroxylamine is a valuable reagent for the chemoselective formation of amides from pyruvic acid derivatives. This reaction is significant in peptide synthesis and the development of novel pharmaceuticals.[5][6]

Experimental Protocol: Amide Formation

The following is a generalized protocol for the reaction of an **O-(4-nitrophenyl)hydroxylamine** with a pyruvic acid derivative.[5]

Materials:


- **O-(4-Nitrophenyl)hydroxylamine** or a derivative
- Pyruvic acid derivative
- Solvent (e.g., a mixture of DMSO and phosphate-buffered saline)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Dissolve the **O-(4-nitrophenyl)hydroxylamine** derivative in the chosen solvent system in a reaction vessel.
- Add the pyruvic acid derivative to the solution. Typically, a slight excess of the pyruvic acid derivative is used.
- Stir the reaction mixture at room temperature.
- Monitor the formation of the amide product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.
- Upon completion, the desired amide can be isolated and purified using standard chromatographic techniques.

This reaction demonstrates high chemoselectivity, proceeding efficiently even in the presence of other nucleophilic functional groups like amines, thiols, and alcohols.[5]

Reaction Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow of chemoselective amide bond formation.

Safety and Handling

O-(4-Nitrophenyl)hydroxylamine is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Information

Hazard Class	Hazard Statement	Signal Word
Acute Toxicity, Oral	H301: Toxic if swallowed	Danger
Acute Toxicity, Dermal	H311: Toxic in contact with skin	Danger
Acute Toxicity, Inhalation	H331: Toxic if inhaled	Danger
Hazardous to the Aquatic Environment, Long-term Hazard	H411: Toxic to aquatic life with long lasting effects	Warning

Data sourced from PubChem.[\[2\]](#)

Recommended Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles.[\[7\]](#)
- Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[\[7\]](#)
- Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[\[7\]](#)

Handling and Storage

- Handling: Avoid dust formation and contact with skin and eyes. Use in a well-ventilated area.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[7\]](#) Keep refrigerated at 2-8 °C.

Conclusion

O-(4-Nitrophenyl)hydroxylamine is a valuable and versatile reagent in organic synthesis. Its ability to participate in chemoselective reactions makes it particularly useful in the complex synthetic pathways required for drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the

laboratory. Researchers and scientists can leverage the information in this guide to facilitate their work with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbino.com]
- 2. O-(4-Nitrophenyl)hydroxylamine | C₆H₆N₂O₃ | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > O-(4-Nitrophenyl)hydroxylamine - [N69631] [synthonix.com]
- 4. 4-Nitrophenylhydroxylamine | C₆H₆N₂O₃ | CID 5486551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [O-(4-Nitrophenyl)hydroxylamine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317035#o-4-nitrophenyl-hydroxylamine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com